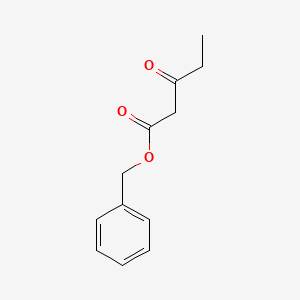
Benzyl 3-oxopentanoate
Overview
Description
Benzyl 3-oxopentanoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Theoretical Studies : Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a compound related to Benzyl 3-oxopentanoate, was studied using density functional theory (DFT) and molecular docking. This study highlighted the compound's potential in drug design, showing strong binding ability with biomolecules and good drug-like characteristics (Mumit et al., 2020).
Palladium-Catalyzed Carboxylative Coupling : Research demonstrated the successful use of palladium-catalyzed carboxylative coupling of benzyl chlorides with allyltributylstannane. This method was employed to produce benzyl but-3-enoates, showcasing the utility of such processes in organic synthesis (Feng et al., 2013).
Safety Assessment in Cosmetics : A study on the safety of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate provided insights into the metabolic pathways of similar compounds, including this compound, in cosmetic applications. The study concluded these ingredients could be used safely under certain conditions in cosmetic products (Nair, 2001).
Quantitative Analysis in Human Plasma : A liquid chromatography-tandem mass spectrometric method was developed for the quantitative determination of 3-oxopentanoic acid in plasma. This research is significant for understanding the metabolism of substrates in medical studies (Kallem et al., 2021).
Mechanism-Based Inactivator for Zinc Protease : Research on (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for zinc protease highlighted its potential application in enzyme inhibition studies (Mobashery et al., 1990).
Experimental Design in Education : A study involving the optimization of the synthesis of benzyl-1-cyclopentan-1-ol using experimental design emphasized the importance of this methodology in educational settings for teaching modern industrial research techniques (Bouzidi & Gozzi, 2008).
Candida Antarctica Lipase B-Catalysed Resolution : The resolution of methyl (±)‐3‐hydroxypentanoate using Candida antarctica lipase B and benzyl amine as nucleophiles demonstrated the enzyme's specificity and potential in biochemical applications (García-Urdiales et al., 2009).
properties
IUPAC Name |
benzyl 3-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIZDTNKLLTMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

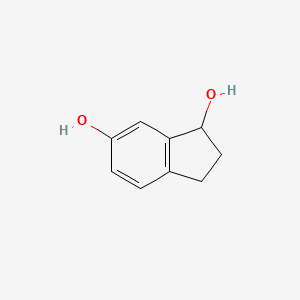
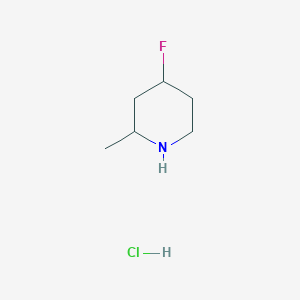

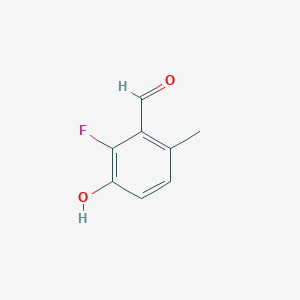
![6-Oxa-2-aza-spiro[4.5]decan-3-one](/img/structure/B8011826.png)
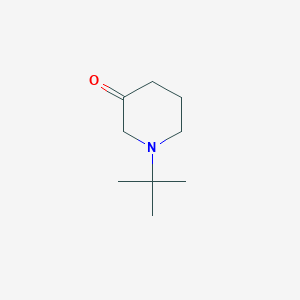
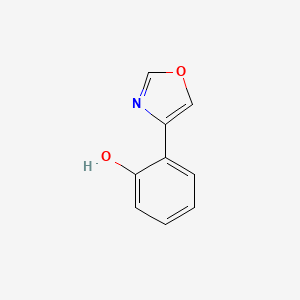

![7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8011853.png)
![7-Methoxy-imidazo[1,2-a]pyridin-2-ol](/img/structure/B8011860.png)
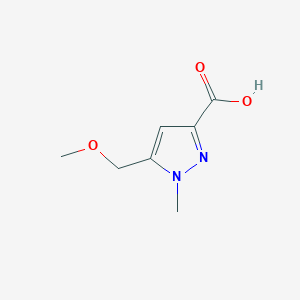
![8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8011871.png)
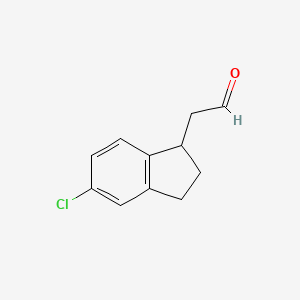
![4-Isopropoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine](/img/structure/B8011884.png)